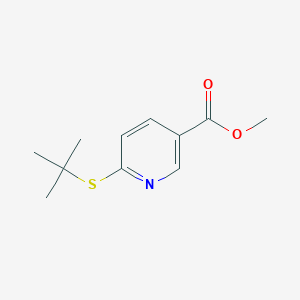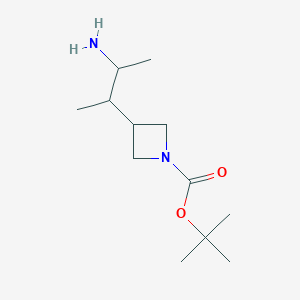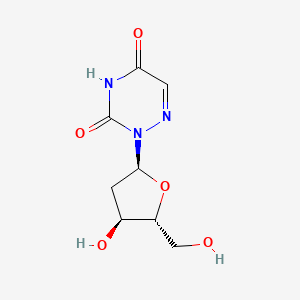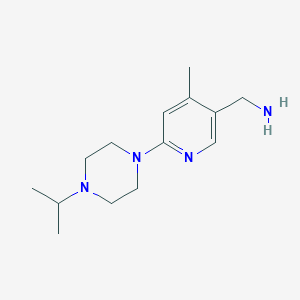
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is a complex organic molecule that features a piperazine ring substituted with an isopropyl group, a pyridine ring, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diisopropylamine under controlled conditions.
Substitution Reaction: The isopropyl group is introduced to the piperazine ring through a substitution reaction using isopropyl bromide.
Pyridine Ring Formation: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.
Coupling Reaction: The piperazine and pyridine rings are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The piperazine ring can undergo substitution reactions, where the isopropyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and aryl halides are used under basic conditions.
Major Products
Oxidation: Formation of N-oxides and aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biology
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting neurological and psychiatric disorders.
Biochemical Research: It is used as a probe in studying receptor-ligand interactions and enzyme kinetics.
Medicine
Therapeutics: Research is ongoing to explore its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.
Industry
Chemical Manufacturing: It is used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: The compound is explored for its potential use in the development of agrochemicals.
Mecanismo De Acción
The exact mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylpiperazin-1-yl)-pyridin-3-ylmethanamine: Similar structure but lacks the isopropyl group.
(6-(4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C14H24N4 |
|---|---|
Peso molecular |
248.37 g/mol |
Nombre IUPAC |
[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C14H24N4/c1-11(2)17-4-6-18(7-5-17)14-8-12(3)13(9-15)10-16-14/h8,10-11H,4-7,9,15H2,1-3H3 |
Clave InChI |
PPDPDVBCNFNDMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1CN)N2CCN(CC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


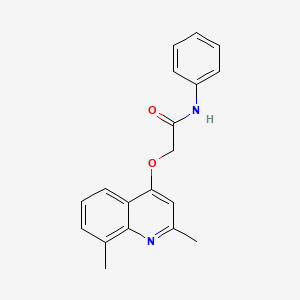

![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
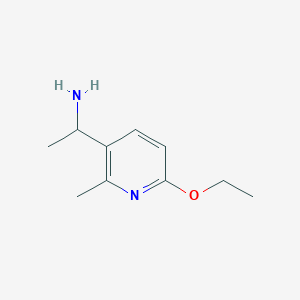
![1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B13001395.png)

![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)

